3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid
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Overview
Description
3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid is a complex organic compound that combines the structural features of adamantane and pyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and pyridazine-based molecules. Examples include 1-adamantanecarboxylic acid and various substituted pyridazines .
Uniqueness
What sets 3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid apart is its unique combination of structural features. The adamantane moiety provides rigidity and stability, while the pyridazine ring offers versatility in chemical modifications. This combination makes the compound particularly valuable for developing new materials and drugs.
Properties
Molecular Formula |
C18H22ClN3O3 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
3-[5-chloro-4-(cyclopropylamino)-6-oxopyridazin-1-yl]adamantane-1-carboxylic acid |
InChI |
InChI=1S/C18H22ClN3O3/c19-14-13(21-12-1-2-12)8-20-22(15(14)23)18-6-10-3-11(7-18)5-17(4-10,9-18)16(24)25/h8,10-12,21H,1-7,9H2,(H,24,25) |
InChI Key |
OZHUHTXXRQLNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)C(=O)O)Cl |
Origin of Product |
United States |
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